molecular formula C18H14N10O4 B11532602 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11532602
M. Wt: 434.4 g/mol
InChI Key: JSYGDZLWWVVFFQ-UFFVCSGVSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, nitrophenyl, pyridine, triazole, and carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: Starting from a suitable precursor such as a hydrazide, the oxadiazole ring can be formed through cyclization reactions involving nitriles or carboxylic acids under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of aromatic compounds, typically using a mixture of concentrated nitric and sulfuric acids.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.

    Formation of the Carbohydrazide Moiety: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under appropriate conditions.

    Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with suitable solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino and hydrazide groups can be oxidized to form corresponding oxides or imines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the amino group could yield a nitroso or nitro compound.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups and biological activity.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Use as a probe or reagent in studying biological processes and pathways.

    Industrial Chemistry: Potential use in the synthesis of complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: Lacks the pyridine moiety, which might affect its biological activity and chemical reactivity.

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide: Similar structure but with a different position of the pyridine ring, potentially leading to different properties.

Uniqueness

The unique combination of functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential.

Properties

Molecular Formula

C18H14N10O4

Molecular Weight

434.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C18H14N10O4/c1-10(12-5-3-7-20-9-12)21-23-18(29)14-15(11-4-2-6-13(8-11)28(30)31)27(26-22-14)17-16(19)24-32-25-17/h2-9H,1H3,(H2,19,24)(H,23,29)/b21-10+

InChI Key

JSYGDZLWWVVFFQ-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])/C4=CN=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4

Origin of Product

United States

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